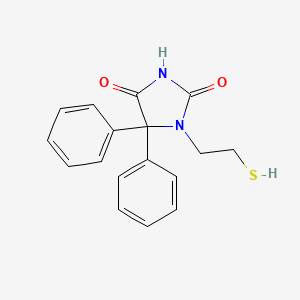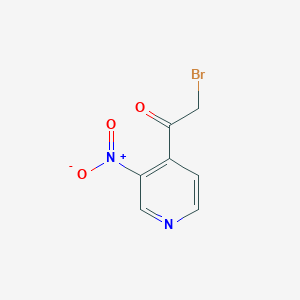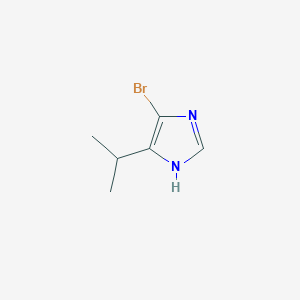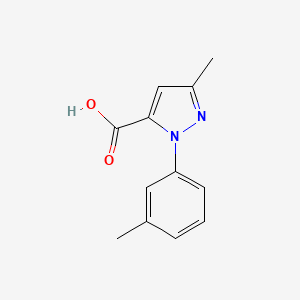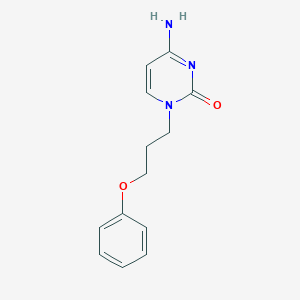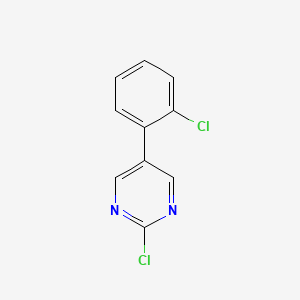
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a hexahydro-1H-1,4-diazepin-1-yl group and two methoxy groups at the 6 and 7 positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline typically involves multi-step organic reactionsThe methoxy groups are then introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .
Wissenschaftliche Forschungsanwendungen
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, thereby affecting neuronal signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hexahydro-1H-1,4-diazepin-1-yl)benzonitrile
- 2-(1-piperazinyl)benzothiazole
- 1-Phenoxyalkyl-4-(N,N-disubstitutedamino)alkylpiperazine
Uniqueness
Compared to these similar compounds, 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline stands out due to its unique combination of functional groups and its specific biological activity. The presence of the quinazoline core and the hexahydro-1H-1,4-diazepin-1-yl group imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C15H20N4O2 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
4-(1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C15H20N4O2/c1-20-13-8-11-12(9-14(13)21-2)17-10-18-15(11)19-6-3-4-16-5-7-19/h8-10,16H,3-7H2,1-2H3 |
InChI-Schlüssel |
CCGHJMAPPPBZPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCNCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


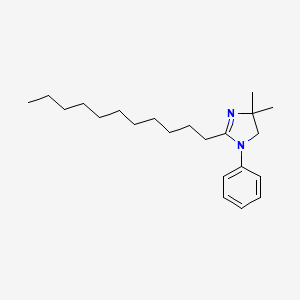
![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)
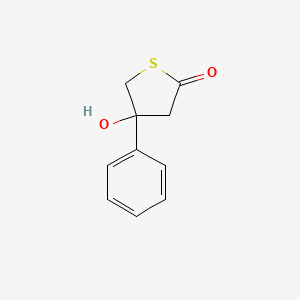

![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)

